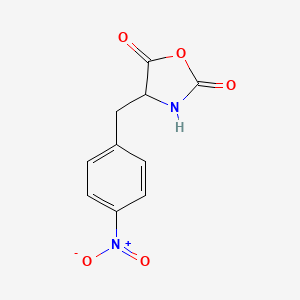

4-(4-Nitrobenzyl)oxazolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O5 |

|---|---|

Molecular Weight |

236.18 g/mol |

IUPAC Name |

4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14) |

InChI Key |

GEYVIGJFGZQHSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Nitrobenzyl Oxazolidine 2,5 Dione and Analogues

Classical Approaches to Oxazolidine-2,5-dione (B1294343) Ring Formation

The oxazolidine-2,5-dione ring system, also known as an α-amino acid N-carboxyanhydride (NCA), is a crucial intermediate in peptide synthesis. researchgate.net Classical methods for its formation are well-established, primarily involving the cyclization of an α-amino acid.

The most conventional and historically significant method for synthesizing NCAs is the reaction of an α-amino acid with phosgene (B1210022) (COCl₂). researchgate.netnih.gov This reaction, often called the Fuchs-Farthing method, proceeds through the formation of an intermediate N-chlorocarbonyl amino acid, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen chloride (HCl) to yield the desired oxazolidine-2,5-dione. acs.orgrsc.org

Due to the high toxicity and gaseous nature of phosgene, a safer and more manageable alternative, bis(trichloromethyl)carbonate, commonly known as triphosgene (B27547), is often used. nih.govacs.org Triphosgene is a stable solid that generates phosgene in situ upon reaction with a nucleophile, such as an amine or an added base. nih.govacs.org The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate. The process for synthesizing the parent compound, 4-benzyl-oxazolidine-2,5-dione (L-Phe-NCA), from L-phenylalanine using triphosgene and an organic base to scavenge the generated HCl is a well-documented example of this approach. acs.org This method is directly applicable to the synthesis of 4-(4-nitrobenzyl)oxazolidine-2,5-dione by using 4-nitro-L-phenylalanine as the starting material.

| Starting Amino Acid | Phosgene Source | Conditions | Product | Yield (%) | Reference |

| L-Phenylalanine | Phosgene (COCl₂) | Inert Solvent | (S)-4-Benzyloxazolidine-2,5-dione | High | researchgate.netnih.gov |

| L-Phenylalanine HCl | Chloroform (B151607) (Photo-phosgenation) | CH₃CN, O₂, 60-70 °C, Light | (S)-4-Benzyloxazolidine-2,5-dione | 70 | acs.orgkobe-u.ac.jp |

| Glycine (B1666218) | Chloroform (Photo-phosgenation) | CH₃CN, O₂, 60-70 °C, Light | Oxazolidine-2,5-dione | 31 | nih.gov |

| L-Methionine | Chloroform (Photo-phosgenation) | CH₃CN, O₂, 60-70 °C, Light | (S)-4-(2-(Methylthio)ethyl)oxazolidine-2,5-dione | 52 | kobe-u.ac.jp |

An alternative approach to forming a related heterocyclic ring, the oxazolidine-2,4-dione, involves the condensation of primary amines with α-ketoesters. nih.govrsc.org This method provides a transition-metal-free, one-pot synthesis using atmospheric carbon dioxide. The reaction proceeds via a tandem phosphorus-mediated carboxylative condensation followed by a base-catalyzed cyclization. nih.govrsc.org While this method yields the 2,4-dione isomer instead of the 2,5-dione structure, it represents a classical condensation strategy for building the oxazolidine (B1195125) core. The structural distinction is significant: oxazolidine-2,5-diones are derived from α-amino acids, whereas oxazolidine-2,4-diones are typically formed from α-hydroxy acids or through pathways like this condensation reaction.

Advanced Synthetic Strategies for 4-Substituted Oxazolidine-2,5-diones

Advanced strategies focus on efficiently introducing the required substitution pattern, particularly the 4-nitrobenzyl group, onto the heterocyclic scaffold.

The most straightforward and common method to obtain this compound is to begin with a precursor that already contains this moiety.

The term "direct substitution" in this context primarily refers to the use of 4-nitro-L-phenylalanine as the starting material for the phosgene-mediated cyclization described previously (Section 2.1.1). In this strategy, the 4-nitrobenzyl group is an integral part of the amino acid side chain, and the synthesis focuses solely on forming the heterocyclic ring. This avoids potentially complex and low-yielding steps of adding the substituent to a pre-formed ring. The synthesis of various substituted N-carboxyanhydrides from their corresponding amino acids is a testament to the robustness of this approach. nih.govacs.org

An alternative, though less common, conceptual approach would be the direct alkylation of a suitable enolate of a simpler oxazolidine-2,5-dione, such as the one derived from glycine, with 4-nitrobenzyl bromide. However, controlling the regioselectivity and preventing side reactions at the nitrogen atom would present significant synthetic challenges.

A more advanced and less direct, yet powerful, strategy for C-C bond formation to nitroaromatic rings is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgwikipedia.org This reaction allows for the formal replacement of a hydrogen atom on an electrophilic aromatic ring (like a nitroarene) with a nucleophile. wikipedia.org The key feature of the nucleophile is that the carbanionic center must bear a leaving group (e.g., halogen, PhS, PhO). organic-chemistry.org

The general mechanism involves three main steps:

Addition: A carbanion with a leaving group adds to the nitroarene, typically at a position ortho or para to the nitro group, forming a σ-adduct (a Meisenheimer-like complex). organic-chemistry.org

Elimination: A base induces the β-elimination of the leaving group as HX. organic-chemistry.org

Protonation: An acidic workup protonates the resulting nitrobenzylic anion to yield the final substituted product. organic-chemistry.org

In the context of synthesizing a precursor for this compound, one could envision a VNS reaction between nitrobenzene (B124822) and a carbanion derived from a glycine equivalent that has a leaving group on the α-carbon. This would form 4-nitrophenylalanine, which could then be cyclized. For example, the reaction of nitrobenzene with chloromethyl phenyl sulfone in the presence of a strong base is a classic example of the VNS reaction, leading to the formation of a new C-C bond at the para position. organic-chemistry.org

| Nitroarene | Nucleophile Precursor | Base | Product Position | Reference |

| Nitrobenzene | Chloromethyl phenyl sulfone | t-BuOK | para | organic-chemistry.org |

| 4-Chloronitrobenzene | Chloromethyl phenyl sulfone | t-BuOK | ortho to NO₂ | organic-chemistry.org |

| Nitrobenzene | Triphenylthiomethane | t-BuOK | para | kuleuven.be |

| 5-Nitroquinoline | Chloromethyl phenyl sulfone | t-BuOK | ortho to NO₂ (position 6) | kuleuven.be |

This methodology provides a powerful tool for the arylation of carbanions and could be integrated into a multi-step synthesis of complex amino acids that serve as precursors to their corresponding N-carboxyanhydrides. kuleuven.be

Cyclization Reactions with Pre-functionalized Nitrobenzyl Precursors

The most direct synthetic route to this compound involves the cyclization of a precursor that already contains the 4-nitrobenzyl moiety. The ideal and most commonly used precursor is the amino acid L-4-nitrophenylalanine. researchgate.net The synthesis is achieved through the formation of the oxazolidine-2,5-dione ring from the amino and carboxylic acid groups of the amino acid.

A primary method for this transformation is the Fuchs-Farthing method, which employs phosgene (COCl₂) or its safer, solid substitutes like diphosgene or triphosgene (bis(trichloromethyl)carbonate, BTC). mdpi.com This approach involves the direct phosgenation of the unprotected amino acid suspended in a suitable inert solvent, such as tetrahydrofuran (THF) or dioxane. The reaction proceeds through the formation of an N-chloroformyl amino acid chloride intermediate, which subsequently undergoes intramolecular cyclization to yield the final NCA product with the elimination of hydrogen chloride (HCl). mdpi.com While effective, this method requires careful handling due to the high toxicity of phosgene and the moisture sensitivity of the resulting NCA product. tandfonline.com

Table 1: General Conditions for NCA Synthesis via Phosgenation

| Parameter | Condition | Source |

| Starting Material | Unprotected α-amino acid (e.g., L-4-nitrophenylalanine) | mdpi.com |

| Reagent | Phosgene (gas) or Triphosgene (solid) | mdpi.comacs.org |

| Solvent | Anhydrous THF, Dioxane, Ethyl Acetate | tandfonline.com |

| Temperature | 40–70 °C | tandfonline.com |

| Work-up | Removal of HCl, recrystallization from solvent mixtures (e.g., THF/hexane) | tandfonline.com |

Catalytic Approaches in Oxazolidine-2,5-dione Synthesis

While direct cyclization with stoichiometric reagents like phosgene is common, various catalytic strategies have been developed to synthesize the core oxazolidine ring structure, aiming for improved safety, efficiency, and sustainability.

Palladium catalysis is a powerful tool in forming heterocyclic rings. While direct palladium-catalyzed cyclization of amino acids to NCAs is not a standard method, related structures can be synthesized using this approach. For instance, 2-oxazolidinones can be obtained in high yields through the direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols. nih.gov This reaction typically uses a PdI₂/KI catalytic system with carbon monoxide (CO) and an oxidant like oxygen (O₂). nih.gov The process involves the activation of both the hydroxyl and amino groups to form the five-membered ring. Although this method yields the related 2-oxazolidinone (B127357) rather than the 2,5-dione, it highlights the potential of palladium catalysis in constructing the N,O-heterocyclic framework from readily available precursors.

Growing interest in green chemistry has spurred the development of metal-free catalytic systems for heterocycle synthesis. The traditional Fuchs-Farthing method using phosgene is itself a metal-free process. mdpi.com More recent innovations focus on avoiding highly toxic reagents like phosgene altogether.

A notable metal-free, phosgene-free method involves the use of n-propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent to directly synthesize NCAs from amino acids and carbon dioxide (CO₂). researchgate.netrsc.org This one-pot reaction is believed to proceed via the formation of a carbamate (B1207046) from the amine and CO₂, followed by T3P-mediated activation of the carboxylic acid, which facilitates the final ring-closing dehydration. researchgate.net Other phosgene-free approaches utilize reagents such as diphenyl carbonate, which can activate amino acids that have been converted into more reactive imidazolium (B1220033) salts. acs.org A novel photo-on-demand method uses chloroform (CHCl₃) as a phosgene precursor under photo-irradiation, offering a way to generate the reactant in situ in a controlled manner. acs.org

Table 2: Comparison of Metal-Free NCA Synthesis Methods

| Method | Reagents | Key Advantages | Source |

| Fuchs-Farthing | Amino Acid, Phosgene/Triphosgene | Well-established, good yields | mdpi.com |

| T3P/CO₂ | Amino Acid, CO₂, n-Propylphosphonic Anhydride (T3P) | Phosgene-free, uses renewable CO₂, mild conditions | researchgate.netrsc.org |

| Photo-on-Demand | Amino Acid, CHCl₃, O₂, Light | Avoids handling phosgene directly, light-controlled | acs.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comyoutube.com While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles of MAOS have been successfully applied to a wide range of nitrogen- and oxygen-containing heterocycles. nih.gov

For example, the synthesis of quinoline (B57606) and pyrazolopyrimidine scaffolds has been dramatically expedited using microwave irradiation. nih.gov In one study, a reaction that required 12 hours under conventional heating was completed in 40 minutes using microwaves. nih.gov Another report describes the synthesis of 2-quinolinone derivatives in just 10 seconds under microwave conditions, compared to 4 hours conventionally. nih.gov These examples demonstrate the significant potential of MAOS to improve the efficiency of the cyclization reaction required to form the oxazolidine-2,5-dione ring from its amino acid precursor.

Table 3: Representative Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Source |

| Suzuki-Miyaura Coupling | 12 hours | 40 minutes | No by-product formation | nih.gov |

| 2-Quinolinone Synthesis | 4 hours | 10 seconds | Comparable yields | nih.gov |

| 4-Aminoquinoline Synthesis | Not specified | 2 minutes | High yields (81-92%) | nih.gov |

Stereoselective Synthesis of Chiral this compound

The stereochemistry of this compound is a critical aspect, particularly for its use in synthesizing stereoregular polypeptides. The synthesis is inherently stereoselective when starting from an enantiomerically pure precursor. The chiral center at the C4 position of the oxazolidine-2,5-dione ring corresponds to the α-carbon of the parent amino acid.

The primary strategy for achieving stereoselectivity is substrate control. By using an enantiomerically pure amino acid, such as L-4-nitrophenylalanine (which has S-configuration), the resulting NCA, (S)-4-(4-nitrobenzyl)oxazolidine-2,5-dione, is also enantiomerically pure. researchgate.net Standard cyclization methods, including the Fuchs-Farthing method, are known to proceed with retention of the stereochemical integrity of the α-carbon. mdpi.com

The use of a chiral starting material is the most direct asymmetric technique for this specific target. However, the broader field of asymmetric synthesis offers various catalytic methods for constructing chiral oxazolidine rings, which are relevant for producing analogues.

Organocatalysis has been employed to achieve high enantioselectivity in the synthesis of complex oxazolidines. For instance, a domino reaction between γ-hydroxyenones and ketimines catalyzed by a hydroquinine-derived bifunctional squaramide can produce highly functionalized oxazolidines with excellent enantioselectivity. rsc.org Another approach involves multi-component reactions; for example, a three-component reaction of anilines, ethyl glyoxalate, and epoxides catalyzed by a chiral titanium complex can produce substituted oxazolidines, where a kinetic resolution of the epoxide takes place. nih.gov

Chiral auxiliaries, such as Evans oxazolidinones, are widely used in asymmetric synthesis to direct the stereochemical outcome of reactions, including alkylations and aldol (B89426) additions, to form precursors that can be cyclized into chiral products. researchgate.netsigmaaldrich.com These methods provide powerful alternatives for the asymmetric synthesis of a diverse range of chiral 4-substituted oxazolidine derivatives.

Table 4: Examples of Asymmetric Techniques for Oxazolidine Ring Synthesis

| Technique | Catalyst / Auxiliary | Type of Asymmetry | Stereochemical Outcome | Source |

| Substrate Control | L-4-Nitrophenylalanine | Retention of configuration | (S)-NCA product | researchgate.netmdpi.com |

| Organocatalysis | Bifunctional Squaramide | Domino aza-Michael addition | High enantioselectivity | rsc.org |

| Chiral Lewis Acid | Ti(O-i-Pr)₄ / Chiral Ligand | Kinetic Resolution | Optically pure oxazolidines | nih.gov |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective alkylation | High diastereoselectivity | researchgate.netsigmaaldrich.com |

Chiral Resolution Methods

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in stereoselective synthesis. For oxazolidinone derivatives, various techniques have been explored to achieve this separation. While specific resolution data for this compound is not extensively detailed in the provided literature, methods applied to analogous structures, such as other oxazolidinones, provide insight into potential strategies. These methods include chromatographic techniques, preferential crystallization, and enzymatic resolution.

Capillary electrophoresis has been demonstrated as an effective method for the chiral separation of oxazolidinone analogs. nih.gov This technique utilizes chiral selectors, such as anionic cyclodextrins, to differentiate between enantiomers. For instance, studies have shown that even minor structural differences, like the presence of a single methylene (B1212753) group (comparing a benzyl-substituted oxazolidinone to a phenyl-substituted one), can significantly impact the resolution values (R_s). nih.gov The benzyl-substituted compound, which is structurally more analogous to this compound, generally achieves higher resolution values. nih.gov Specifically, succinylated-β-cyclodextrin (Succ-β-CD) has been used as a chiral selector, successfully achieving baseline separation for some benzyl-substituted oxazolidinones. nih.gov

Another powerful technique for resolving racemates is high-performance liquid chromatography (HPLC) using a chiral stationary phase. This method has been successfully employed for the resolution of various nitroaromatic compounds. mdpi.com For example, the racemic mixture of nitropropranolol analogues was resolved using a Kromasil 5-Amycoat column, achieving excellent enantiopurity (>98% enantiomeric excess). mdpi.com This demonstrates the potential of chiral HPLC as a viable method for the resolution of nitro-substituted compounds like this compound.

Preferential crystallization is a method that can be used if the target compound forms a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. researchgate.net This technique was successfully applied to resolve 5-hydroxymethyl-2-oxazolidinone by seeding a supersaturated solution of the racemate with crystals of one enantiomer. researchgate.net The nature of the racemate (whether it is a true racemic compound or a conglomerate) is crucial and can be influenced by subtle structural changes. For instance, 5-hydroxymethyl-2-oxazolidinone is a conglomerate, while its positional isomer, 4-hydroxymethyl-2-oxazolidinone, is a racemic compound. researchgate.net

Enzymatic kinetic resolution offers a biocatalytic approach to obtaining enantiomerically pure compounds. This method relies on the stereoselective reaction of an enzyme with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. amanote.com Lipases are commonly used for the enantioselective acylation or hydrolysis of esters in racemic mixtures. amanote.commdpi.com This strategy has been applied to the resolution of various alcohols and esters, highlighting its potential applicability to functionalized oxazolidinones. mdpi.com

Use of Chiral Auxiliaries in Oxazolidinone Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. nih.govresearchgate.net The oxazolidinone scaffold, particularly the system developed by Evans, is a cornerstone of this strategy in asymmetric synthesis. rsc.orgnih.gov These auxiliaries are widely used because they offer high levels of stereoselectivity, are reliable, and can often be recycled, which enhances their commercial viability. researchgate.netsigmaaldrich.com The general approach involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. acs.org

The effectiveness of oxazolidinone auxiliaries stems from their ability to form rigid, chelated intermediates that sterically direct the approach of incoming reagents. acs.org For example, in asymmetric alkylation reactions, an N-acyloxazolidinone is deprotonated to form a specific Z-enolate, which is stabilized by chelation with a Lewis acid. This conformation shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thus leading to a high degree of diastereoselectivity. rsc.orgacs.org

This methodology has been applied to the synthesis of a wide range of chiral molecules, including nonproteogenic α-amino acids and complex natural products. sigmaaldrich.com A key step in these syntheses is the diastereoselective functionalization of the N-acyl group attached to the chiral oxazolidinone auxiliary.

A related strategy was employed in the stereoselective synthesis of (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one, an analogue of the target compound. mdpi.com This synthesis utilized an asymmetric aldol reaction mediated by a chiral auxiliary, followed by a Curtius rearrangement and intramolecular ring closure. mdpi.com This demonstrates how chiral auxiliaries can be instrumental in establishing the desired stereocenters in complex oxazolidinone structures.

The removal of the chiral auxiliary after the asymmetric transformation is a critical step. Mild conditions are often employed to avoid racemization of the product. researchgate.net Common methods for cleavage include hydrolysis with agents like lithium hydroxide/hydrogen peroxide or reduction with sodium borohydride (B1222165). researchgate.netacs.org

Table 1: Examples of Chiral Auxiliary Applications in Asymmetric Synthesis

| Reaction Type | Chiral Auxiliary | Substrate/Reagent | Product Type | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | (4R,5S)-4-methyl-5-phenyloxazolidinone | Propionyl group / Allyl iodide | 2-Methyl-4-pentenoic acid | 98:2 dr | acs.org |

| Asymmetric Aldol Addition | (S)-4-isopropyl-2-thioxothiazolidine-3-thione | Chlorotitanium enolate / 2-Benzyloxyacetaldehyde | syn-Aldol adduct | 3:1 dr | mdpi.comnih.gov |

| Asymmetric Aldol/Curtius Reaction | Chiral thiazolidinethione | β-Hydroxy carbonyl substrate | 4,5-disubstituted oxazolidin-2-one | Good to excellent | mdpi.com |

| Asymmetric Hydrogenation | (4R)-3-(Decanoyl)-5,5-dimethyl-oxazolidin-2-one | N/A | Chiral aldehyde precursor | 85% d.e. | bath.ac.uk |

Chemical Reactivity and Transformations of 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Ring-Opening Reactions of the Oxazolidine-2,5-dione (B1294343) Core

The oxazolidine-2,5-dione ring is an anhydride (B1165640) of a carbamic acid and a carboxylic acid, making it highly susceptible to nucleophilic attack. This reactivity is the basis for its primary application in the synthesis of polypeptides and other complex organic molecules.

The ring-opening of 4-(4-Nitrobenzyl)oxazolidine-2,5-dione is readily initiated by a variety of nucleophiles. This process involves the attack of the nucleophile at one of the electrophilic carbonyl carbons (C2 or C5), leading to the cleavage of the anhydride linkage. The most common nucleophiles employed in reactions with N-carboxyanhydrides (NCAs) like this one are amines, alcohols, and water.

The reaction with primary and secondary amines is of particular importance as it forms the basis of peptide bond formation. The amino group of an amino acid or a peptide chain attacks the C5 carbonyl of the NCA, leading to the formation of a new peptide bond and the release of carbon dioxide. This process is highly efficient and proceeds without the need for coupling reagents, which is a significant advantage in peptide synthesis. illinois.edunih.gov

The general mechanism for the amine-initiated ring-opening polymerization of NCAs can be summarized as follows:

Initiation: A primary amine attacks the C5 carbonyl of the NCA, leading to a ring-opened intermediate.

Decarboxylation: This intermediate rapidly loses carbon dioxide to form a new primary amine.

Propagation: The newly formed amine can then attack another NCA molecule, continuing the chain growth.

This reactivity allows for the controlled synthesis of polypeptides with defined sequences.

| Nucleophile | Product Type | Significance |

| Primary/Secondary Amines | Peptides/Amides | Foundation of polypeptide synthesis from NCAs. |

| Alcohols | Esters | Useful for creating ester derivatives of the amino acid. |

| Water | Free Amino Acid | Hydrolysis leads to the regeneration of the parent amino acid. |

This table summarizes the outcomes of nucleophilic attack on the oxazolidine-2,5-dione ring.

The stereochemical outcome of the ring-opening reaction is crucial, especially in peptide synthesis where the chirality of the amino acid must be preserved. The reactions of this compound are generally stereospecific, with retention of configuration at the α-carbon (C4).

Stereoelectronic effects play a significant role in the reactivity and stability of the oxazolidine (B1195125) ring. The lone pair of electrons on the nitrogen atom can interact with the antibonding orbitals of the adjacent C-O bonds, a phenomenon known as the anomeric effect. researchgate.net This interaction influences the conformation of the ring and the susceptibility of the carbonyl groups to nucleophilic attack. In N-acyloxazolidines, the conjugation of the nitrogen lone pair with the carbonyl group can decrease the basicity of the ring oxygen and increase the strength of the C-O bond, making ring-opening more difficult. researchgate.net However, in the case of NCAs, the inherent strain of the five-membered ring and the presence of two electrophilic carbonyl centers facilitate the ring-opening process.

The regioselectivity of the nucleophilic attack (C2 vs. C5) is also influenced by stereoelectronic factors. While amines typically attack the C5 carbonyl to initiate polymerization, other nucleophiles under different conditions might show varying selectivity.

The primary application of this compound is as a monomer for the ring-opening polymerization to produce poly(4-nitro-L-phenylalanine). This polypeptide can then be further modified, for example, by reducing the nitro group to an amino group, to create functionalized biomaterials.

The use of NCAs provides a rapid and efficient method for the synthesis of long polypeptide chains, which can be challenging to produce via traditional solid-phase peptide synthesis. illinois.edu The mechanism of peptide bond formation using NCAs has been extensively studied and is understood to proceed through a zwitterionic intermediate in aqueous environments. nih.gov

Furthermore, N-urethane-protected N-carboxyanhydrides (UNCAs) can be used to synthesize other valuable biomolecules. For instance, their reaction with Meldrum's acid can lead to the formation of tetramic acid derivatives, which are precursors to statine (B554654) analogues. nih.gov

Reactions at the Carbonyl Centers (C2 and C5)

The two carbonyl groups of the oxazolidine-2,5-dione ring exhibit distinct reactivity, which can be exploited for various chemical transformations beyond simple ring-opening.

The direct oxidation of the oxazolidine-2,5-dione ring itself is not a commonly reported transformation. However, related N-urethane-protected N-carboxyanhydrides (UNCAs) have been shown to react with oxidizing agents like oxone or [bis(acetoxy)-iodo]-benzene to yield vicinal tricarbonyl derivatives. nih.gov Studies on the oxidation of other oxazolidinone derivatives, such as the antibiotic linezolid, have shown that the ring can be hydroxylated, although this often occurs at other positions on the molecule and is mediated by enzymatic systems. nih.gov The oxidative degradation of some oxazolidinone-derived drugs has been observed to proceed via a hydrogen abstraction pathway. nih.gov For this compound, the primary site of oxidation under harsh conditions would likely be the benzyl (B1604629) side chain or the nitro group, rather than the heterocyclic core.

The reduction of this compound can occur at two main sites: the carbonyl groups of the oxazolidine ring and the nitro group on the benzyl substituent.

Chemoselective reduction of the anhydride moiety in N-urethane-protected N-carboxyanhydrides (UNCAs) with sodium borohydride (B1222165) has been shown to yield the corresponding N-protected β-amino alcohols. nih.gov This provides a route to valuable chiral building blocks.

The nitro group on the aromatic ring is also susceptible to reduction. A variety of reagents can be used to reduce aromatic nitro compounds to amines, including catalytic hydrogenation (e.g., with Pd/C or Raney nickel), or metal-based reductions (e.g., with iron in acidic media or tin(II) chloride). The choice of reducing agent is critical to achieve selectivity, especially in the presence of the reducible oxazolidine ring.

| Reagent | Functional Group Reduced | Product |

| Sodium Borohydride | Carbonyl (in UNCAs) | N-protected β-amino alcohol |

| Catalytic Hydrogenation (e.g., Pd/C) | Nitro Group | 4-(4-Aminobenzyl)oxazolidine-2,5-dione |

| Iron/Acid | Nitro Group | 4-(4-Aminobenzyl)oxazolidine-2,5-dione |

This table illustrates the potential reduction pathways for this compound and related compounds.

Condensation and Nucleophilic Addition Reactions

The oxazolidine-2,5-dione ring, also known as an N-carboxyanhydride (NCA), is susceptible to nucleophilic attack, primarily at the C5 carbonyl position. This reactivity is the basis for its use in the synthesis of polypeptides, where the ring is opened by a nucleophile, such as an amine, to form a new amide bond. The electron-withdrawing nature of the two carbonyl groups enhances the electrophilicity of the ring carbons, making them prone to attack.

While specific studies on the condensation and nucleophilic addition reactions of this compound are not extensively detailed in the available literature, the reactivity can be inferred from related oxazolidine-2,5-dione and oxazolidine-2,4-dione systems. For instance, the ring-opening polymerization of NCAs is a well-established method for polypeptide synthesis. In this process, a nucleophilic initiator attacks the C5 carbonyl, leading to the formation of a carbamate (B1207046), which then decarboxylates and propagates the polymerization.

Furthermore, the oxazolidine-2,4-dione ring, an isomer of the 2,5-dione, is known to undergo reactions with various nucleophiles. For example, treatment with amines, alcohols, or thiols in the presence of a Lewis acid can lead to the opening of the heterocyclic ring. wipo.int It is plausible that this compound would exhibit similar reactivity towards strong nucleophiles, resulting in ring-opened products. The precise nature of the product would depend on the nucleophile and the reaction conditions.

Reactivity of the Nitrobenzyl Substituent

The 4-nitrobenzyl group attached at the 4-position of the oxazolidine-2,5-dione ring introduces a secondary site of reactivity, largely independent of the heterocyclic ring but also capable of influencing its properties.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and a variety of methods are available for this purpose. chiralen.commdpi.com The nitro group of this compound can be readily reduced to an amino group to furnish 4-(4-aminobenzyl)oxazolidine-2,5-dione. This transformation is of significant interest as it provides a route to functionalized amino acids and their derivatives.

Several reducing agents can be employed for this conversion, each with its own set of advantages regarding chemoselectivity and reaction conditions. nih.gov Common methods include catalytic hydrogenation and metal-based reductions.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

| Reagent System | Substrate Example | Product | Yield (%) | Reference |

| Pd/C, H₂ | Nitroarenes | Anilines | Good to Excellent | mdpi.com |

| Fe, Acetic Acid | Nitroarenes | Anilines | Good to Excellent | mdpi.com |

| SnCl₂, HCl | 4-Nitroacetophenone | 4-Aminoacetophenone | 46.3 | nih.gov |

| Zn, NH₄Cl | 4-Nitroacetophenone | 4-Aminoacetophenone | 25 | nih.gov |

| NaBH₄, Pd/C | 4-Nitroacetophenone | 4-Aminoacetophenone | 66.89 | nih.gov |

The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the oxazolidine-2,5-dione ring. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is often a mild and effective method. Metal-based systems such as iron in acetic acid or tin(II) chloride in hydrochloric acid are also commonly used. mdpi.comnih.gov The resulting 4-(4-aminobenzyl)-2-oxazolidinones are valuable intermediates in medicinal chemistry, for example, in the synthesis of aromatase inhibitors. nih.gov

The benzylic carbon, being adjacent to the aromatic ring, is activated towards certain types of reactions, notably free-radical halogenation and oxidation. nih.govwikipedia.org The stability of the intermediate benzylic radical or cation facilitates these transformations. nih.gov

For this compound, reactions at the benzylic position could introduce further functionality. For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to yield the corresponding benzylic bromide.

Oxidation of the benzylic position is another potential transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkylbenzenes to benzoic acids. wikipedia.org However, the harsh conditions required for such oxidations might not be compatible with the oxazolidine-2,5-dione ring.

Table 2: General Reactions at the Benzylic Position

| Reaction | Reagents | Product Type | Reference |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light or initiator | Benzylic Bromide | wikipedia.org |

| Oxidation | KMnO₄, heat | Benzoic Acid | wikipedia.org |

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.net This electronic effect can have a significant impact on the reactivity of both the benzene (B151609) ring and the attached oxazolidine-2,5-dione moiety.

The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although such reactions are less common for this type of structure.

More pertinently, the nitro group's electronic pull can influence the reactivity of the oxazolidine-2,5-dione ring. By withdrawing electron density from the benzyl group, it can indirectly affect the electronic environment of the heterocyclic ring. This can modulate the electrophilicity of the carbonyl carbons, potentially altering the rate of nucleophilic attack and ring-opening reactions. In related systems, electron-withdrawing substituents have been shown to increase the electrophilicity of the carbonyl groups, thereby accelerating ring-opening polymerization.

Spectroscopic and Structural Elucidation of 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Analysis

The ¹H NMR spectrum of 4-(4-Nitrobenzyl)oxazolidine-2,5-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrobenzyl group, the benzylic protons, and the proton on the chiral center of the oxazolidine-2,5-dione (B1294343) ring.

The protons on the 4-nitrophenyl group typically appear as a set of two doublets in the downfield region of the spectrum, usually between δ 7.5 and 8.3 ppm. This characteristic AA'BB' splitting pattern arises from the coupling between adjacent aromatic protons. For comparison, the aromatic protons of 4-nitro-DL-phenylalanine show signals in this region. chemicalbook.com

The benzylic protons (CH₂) adjacent to the aromatic ring are expected to appear as a multiplet, likely a pair of doublets of doublets (AB quartet), due to their diastereotopicity and coupling to the adjacent chiral proton. Their chemical shift would likely fall in the range of δ 3.0-3.5 ppm. In the related compound (S)-4-Benzyl-2-oxazolidinone, these protons appear in a similar region.

The proton at the C4 position of the oxazolidine-2,5-dione ring (the α-proton) is anticipated to be a multiplet, likely a triplet or a doublet of doublets, due to coupling with the adjacent benzylic protons. Its chemical shift is expected to be in the range of δ 4.5-5.0 ppm. Additionally, a broad singlet corresponding to the N-H proton of the anhydride (B1165640) may be observed, although its position can be variable and it may exchange with deuterium (B1214612) in certain solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | 8.2 - 8.3 | d |

| Aromatic (meta to NO₂) | 7.4 - 7.6 | d |

| C4-H (α-proton) | 4.5 - 5.0 | m |

| Benzylic CH₂ | 3.0 - 3.5 | m |

| N-H | Variable | br s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The carbonyl carbons of the oxazolidine-2,5-dione ring are expected to be the most downfield signals, typically appearing in the range of δ 165-175 ppm for the C5 carbonyl and δ 150-155 ppm for the C2 carbonyl, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon bearing the nitro group (C-NO₂) will be significantly downfield, around δ 147 ppm, while the other aromatic carbons will appear at distinct chemical shifts. For comparison, the aromatic carbons of 4-nitroaniline (B120555) show signals in this range. chemicalbook.com The chiral C4 carbon is expected around δ 55-60 ppm, and the benzylic CH₂ carbon around δ 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C5) | 165 - 175 |

| C=O (C2) | 150 - 155 |

| Aromatic (C-NO₂) | ~147 |

| Aromatic (quaternary) | 140 - 145 |

| Aromatic (CH) | 123 - 131 |

| C4 (α-carbon) | 55 - 60 |

| Benzylic CH₂ | 35 - 40 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Stereochemistry)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the structural assignments made from 1D NMR. A COSY spectrum would show correlations between coupled protons, for instance, between the α-proton and the benzylic protons, and between the adjacent aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments in both the ¹H and ¹³C spectra.

For determining the stereochemistry and three-dimensional structure in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful. This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com For this compound, a NOESY experiment could reveal correlations between the α-proton on the stereocenter and specific protons on the benzyl (B1604629) group, providing insights into the preferred conformation of the side chain relative to the heterocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the anhydride, nitro, and aromatic functional groups.

The most prominent features in the IR spectrum will be the strong carbonyl (C=O) stretching vibrations of the anhydride group. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. These are expected to appear in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The C-O-C stretching of the anhydride will also be present, likely in the 1300-900 cm⁻¹ range.

The nitro group (NO₂) will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹. The presence of L-4-nitrophenylalanine can be used as a reference for these vibrations. researchgate.net

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The N-H stretching vibration of the anhydride is expected to be a broad band in the region of 3400-3200 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Anhydride C=O | Asymmetric stretch | 1850 - 1800 |

| Anhydride C=O | Symmetric stretch | 1790 - 1740 |

| Nitro NO₂ | Asymmetric stretch | 1550 - 1500 |

| Nitro NO₂ | Symmetric stretch | 1355 - 1315 |

| N-H | Stretch | 3400 - 3200 (broad) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Anhydride C-O-C | Stretch | 1300 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₈N₂O₅, giving it a molecular weight of 236.18 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 236. A prominent fragmentation pathway for N-carboxyanhydrides involves the loss of carbon dioxide (CO₂), which would result in a fragment ion at m/z 192. acs.orgwikipedia.org Another likely fragmentation would be the cleavage of the benzyl group, leading to a fragment corresponding to the nitrophenylmethyl cation at m/z 136. Further fragmentation of the aromatic ring and the oxazolidine-2,5-dione ring would produce a series of smaller, characteristic ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 236 | [M]⁺ |

| 192 | [M - CO₂]⁺ |

| 136 | [CH₂C₆H₄NO₂]⁺ |

| 106 | [C₇H₄NO]⁺ |

| 90 | [C₆H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity

Since this compound is a chiral molecule, chiroptical methods such as Circular Dichroism (CD) spectroscopy are essential for determining its enantiomeric purity and absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The CD spectrum of an enantiomerically pure sample of (S)- or (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione would show characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to the electronic transitions within the molecule. The nitroaromatic chromophore and the carbonyl groups of the anhydride ring are expected to be the main contributors to the CD spectrum. The sign and intensity of the Cotton effects can be correlated with the absolute configuration of the stereocenter, often through comparison with structurally related compounds or by theoretical calculations. rsc.orgresearchgate.net The presence of a nitro group on the phenyl ring can significantly influence the CD spectrum. rsc.org For a racemic mixture, no CD signal would be observed. Therefore, CD spectroscopy provides a sensitive method to assess the enantiomeric excess of a sample.

Mechanistic Investigations of Reactions Involving 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of N-carboxyanhydride polymerizations. nih.gov While specific computational studies on 4-(4-nitrobenzyl)oxazolidine-2,5-dione are not extensively documented in publicly available literature, the well-established principles from studies on other NCAs, such as those of L-alanine and sarcosine, provide a robust framework for understanding its reactivity. nih.gov

Density Functional Theory (DFT) Calculations for Transition States

DFT calculations are instrumental in identifying and characterizing the transition states of the elementary steps in the ring-opening polymerization of NCAs. For a typical amine-initiated ROP of an NCA like this compound, the reaction proceeds through a "Normal Amine Mechanism" (NAM). DFT studies on analogous systems have shown that the rate-determining step is the nucleophilic attack of the initiator (an amine) on the C5 carbonyl carbon of the NCA ring. nih.gov

These calculations help in determining the activation energy (Gibbs free energy of activation, ΔG‡) for each step. The transition state for the initial amine addition would involve the formation of a tetrahedral intermediate. The geometry of this transition state, including bond lengths and angles, can be precisely calculated. The presence of the electron-withdrawing nitro group on the benzyl (B1604629) substituent is expected to influence the electrophilicity of the carbonyl carbons and thus affect the energy of the transition states.

Table 1: Illustrative Calculated Transition State Energies for Amine-Initiated ROP of an NCA

| Step | Transition State | Calculated Parameter | Illustrative Value (kcal/mol) |

| Initiation | Amine attack on C5 carbonyl | Gibbs Free Energy of Activation (ΔG‡) | 15 - 25 |

| Ring-Opening | Cleavage of the C5-O1 bond | Gibbs Free Energy of Activation (ΔG‡) | Low to negligible |

| Decarboxylation | Release of CO2 | Gibbs Free Energy of Activation (ΔG‡) | ~5 - 10 |

Note: This table is illustrative and based on general findings for NCA polymerization. Specific values for this compound would require dedicated DFT studies.

Modeling of Intermediate Species and Energy Profiles

Beyond transition states, DFT is used to model the structure and stability of all intermediate species along the reaction coordinate. In the NAM pathway for this compound, key intermediates would include:

The initial reactant complex: A non-covalent association of the NCA and the amine initiator.

The tetrahedral intermediate: Formed after the nucleophilic attack of the amine.

The carbamic acid intermediate: Formed after the ring opens.

The product complex: The newly formed amino acid amide and a molecule of carbon dioxide.

Kinetic Studies of Key Transformations

Kinetic studies of the ring-opening polymerization of NCAs are essential for understanding the reaction rates and the factors that influence them. Such studies typically involve monitoring the disappearance of the monomer concentration over time, often using techniques like infrared (IR) spectroscopy (monitoring the anhydride (B1165640) carbonyl stretch) or nuclear magnetic resonance (NMR) spectroscopy.

For the polymerization of this compound, the rate law is expected to be dependent on the concentrations of both the monomer and the initiator. The rate of polymerization is influenced by several factors:

Initiator Nucleophilicity: More nucleophilic amines will generally lead to faster initiation and polymerization rates.

Solvent Polarity: The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby influencing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate, but can also lead to a higher incidence of side reactions. researchgate.net

Table 2: Factors Influencing the Rate of ROP of NCAs

| Factor | Effect on Reaction Rate | Rationale |

| Initiator Strength | Stronger nucleophiles increase the rate | Facilitates the rate-determining nucleophilic attack. |

| Monomer Concentration | Higher concentration increases the rate | Increases the frequency of collisions with the initiator. |

| Solvent | Polar aprotic solvents can accelerate the reaction | Solvation of charged intermediates can stabilize the transition state. |

| Temperature | Higher temperature increases the rate | Provides more kinetic energy to overcome the activation barrier. |

Applications of 4 4 Nitrobenzyl Oxazolidine 2,5 Dione As a Synthetic Building Block

The heterocyclic compound 4-(4-Nitrobenzyl)oxazolidine-2,5-dione is a valuable and versatile building block in organic synthesis. Its utility stems from the inherent reactivity of the N-carboxyanhydride (NCA) functionality and the presence of a modifiable nitrobenzyl side chain. This structure possesses a chiral center at the C4 position, making it a key component in stereoselective synthesis. The compound is commercially available in its racemic and enantiomerically distinct forms, (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione and (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₈N₂O₅ |

| Molecular Weight | 236.18 g/mol |

| CAS Number | 61777-05-7 (racemic) chiralen.com |

| 59872-22-9 ((S)-enantiomer) bldpharm.com | |

| 61177-00-2 ((R)-enantiomer) bldpharm.com | |

| Synonym | 4-Nitro-DL-phenylalanine N-carboxyanhydride |

Future Research Directions for 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Development of Novel and Green Synthetic Routes

The synthesis of oxazolidine-2,5-diones typically involves established methods, but there is considerable scope for the development of more efficient, environmentally benign, and sustainable synthetic protocols for 4-(4-nitrobenzyl)oxazolidine-2,5-dione.

Future research could focus on:

Catalytic Methods: Investigating novel catalytic systems, including organocatalysis, biocatalysis, and transition-metal catalysis, could lead to milder reaction conditions, higher yields, and improved stereoselectivity. For instance, the development of enzymatic resolutions or asymmetric catalytic routes would be highly valuable for accessing enantiomerically pure forms of the compound.

Green Solvents and Reagents: A shift towards green chemistry principles would involve exploring the use of biodegradable solvents, water-based reaction media, or solvent-free conditions. Additionally, replacing hazardous reagents, such as phosgene (B1210022) derivatives traditionally used for forming the oxazolidinedione ring, with safer alternatives is a critical area of research.

One-Pot Syntheses: Designing one-pot, multi-component reactions would enhance the efficiency of the synthesis by reducing the number of intermediate purification steps, saving time, and minimizing waste. A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been reported for the synthesis of other oxazolidine-2,4-diones and could be adapted. rsc.org

Advanced Mechanistic Elucidations

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new applications.

Key areas for mechanistic investigation include:

Kinetic Studies: Detailed kinetic analysis of its formation and subsequent reactions can provide insights into the rate-determining steps and the influence of various reaction parameters, such as temperature, concentration, and catalyst loading.

Spectroscopic and Crystallographic Analysis: The use of advanced spectroscopic techniques, including in-situ NMR and IR spectroscopy, can help identify and characterize transient intermediates and transition states. X-ray crystallography of the compound and its reaction products would provide definitive structural information.

Isotopic Labeling Studies: Employing isotopically labeled starting materials can be a powerful tool to trace the pathways of atoms and functional groups throughout a reaction, offering unambiguous evidence for proposed mechanisms.

Exploration of New Chemical Transformations

The inherent reactivity of the oxazolidine-2,5-dione (B1294343) ring and the presence of the nitrobenzyl group open up a wide array of potential chemical transformations that remain to be explored.

Future research could target:

Ring-Opening Polymerization: Oxazolidine-2,5-diones are N-carboxy anhydrides (NCAs) and can serve as monomers for the synthesis of polypeptides. Investigating the ring-opening polymerization of this compound could lead to the creation of novel polypeptides with tailored properties.

Asymmetric Synthesis: The chiral center at the 4-position of the oxazolidine (B1195125) ring makes it an attractive scaffold for asymmetric synthesis. It could be used as a chiral auxiliary or as a starting material for the synthesis of enantiomerically pure amino acids and other complex molecules.

Modifications of the Nitro Group: The nitro group on the benzyl (B1604629) substituent is a versatile functional handle. Its reduction to an amine would provide a route to a new family of derivatives with different electronic and steric properties. The resulting amino group could be further functionalized to introduce a wide range of substituents, enabling the generation of a chemical library for screening purposes.

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic procedures for this compound from traditional batch processes to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control.

Future research in this area should focus on:

Development of Flow-Based Synthetic Protocols: Designing and optimizing a continuous flow process for the synthesis of the target compound would enable rapid production and facile purification. mdpi.com This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

In-line Monitoring and Optimization: The integration of real-time analytical techniques, such as FT-IR or UV-Vis spectroscopy, into a flow setup would allow for continuous monitoring of the reaction progress and automated optimization of reaction conditions.

Telescoped Synthesis: A multi-step synthesis where the crude output from one reactor is directly fed into the next without intermediate work-up can be achieved in a flow system. mdpi.com This approach could be applied to the synthesis and subsequent derivatization of this compound.

Theoretical Predictions for Enhanced Reactivity and Selectivity

Computational chemistry and theoretical modeling can provide invaluable insights into the properties and reactivity of this compound, guiding experimental efforts and accelerating the discovery of new applications.

Future theoretical studies could include:

Conclusion

Summary of Academic Research Significance

4-(4-Nitrobenzyl)oxazolidine-2,5-dione holds considerable significance in academic research, primarily as a building block for the synthesis of well-defined polypeptides. Its enhanced reactivity, due to the electron-withdrawing nitro group, allows for the study of polymerization kinetics and mechanisms of N-carboxyanhydrides. The resulting nitro-functionalized polymers serve as versatile platforms for further chemical modification, enabling the creation of novel materials with tailored properties for applications in materials science and biomedicine.

Broader Impact on Synthetic Organic Chemistry

The study and application of this compound contribute to the broader field of synthetic organic chemistry by expanding the toolbox of available monomers for polypeptide synthesis. The ability to incorporate functional groups like the nitrobenzyl moiety directly into the polymer backbone through ring-opening polymerization provides a powerful strategy for creating complex and functional macromolecules. This has implications for the development of new biomaterials, drug delivery systems, and other advanced materials with precisely controlled structures and properties.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Nitrobenzyl)oxazolidine-2,5-dione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, oxazolidine-2,5-dione derivatives are often prepared by reacting substituted benzyl halides with oxazolidine precursors under anhydrous conditions. Scheme 4 in outlines a generalized method for oxazolidine-2,5-dione synthesis, which can be adapted by introducing the 4-nitrobenzyl group through stepwise functionalization . Crystallographic studies (e.g., ) also suggest the use of benzyl-protected intermediates, which may guide reaction optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- X-ray crystallography : SHELX software (e.g., SHELXL97) is widely used for structural refinement, as demonstrated in for a benzyl-substituted analog .

- NMR spectroscopy : H and C NMR can confirm the nitrobenzyl substituent’s position and purity.

- FT-IR : To validate the presence of carbonyl (C=O) and nitro (NO) groups.

- Mass spectrometry : For molecular weight verification (theoretical m/z = 236.18) .

Q. What safety protocols are essential when handling this compound?

Based on oxazolidine-2,5-dione safety data ( ):

- Use P95 respirators or OV/AG/P99 cartridges to avoid inhalation of dust.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in a dry, ventilated area away from incompatible materials. Thermal decomposition occurs at ~120°C, so avoid high temperatures during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data during synthesis?

Discrepancies may arise from varying purity or measurement conditions. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition kinetics. reports decomposition at 120°C, but impurities (e.g., residual solvents) might alter this threshold. Cross-validate with controlled heating experiments under inert atmospheres .

Q. What strategies improve crystallization for X-ray diffraction studies of this compound?

Challenges include low solubility and twinning. Strategies:

Q. How does the electron-withdrawing nitro group influence reactivity in ring-opening reactions?

The nitro group enhances electrophilicity at the oxazolidine carbonyl, facilitating nucleophilic attack. Compare with non-nitro analogs (e.g., ’s benzyl derivatives) to quantify rate differences. Computational studies (DFT) can map electronic effects on reaction pathways .

Q. What analytical approaches address contradictions in solubility data across studies?

- Hansen solubility parameters : Systematically test solvents (e.g., acetone, THF, ethyl acetate) to classify solubility.

- Dynamic light scattering (DLS) : Detect aggregation in poorly soluble batches.

- High-performance liquid chromatography (HPLC) : Assess purity, as impurities may mimic solubility inconsistencies. notes limited solubility data, emphasizing the need for empirical validation .

Q. What role does this compound play in controlled polymerization or peptide synthesis?

Oxazolidine-2,5-diones are precursors for N-carboxy anhydrides (NCAs) , used in peptide synthesis ( ). The nitrobenzyl group may act as a photolabile protecting group, enabling light-triggered ring-opening for spatiotemporal control in polymerizations. Investigate its reactivity with amines or initiators (e.g., hexamethyldisilazane) under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.